molecular formula C8H8N2O5 B181587 3,4-Dimethyl-2,6-dinitrophenol CAS No. 4097-61-4

3,4-Dimethyl-2,6-dinitrophenol

Cat. No. B181587
CAS RN: 4097-61-4
M. Wt: 212.16 g/mol
InChI Key: HWYUVFKGQPJIFG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2,6-dinitrophenol is a chemical compound with the molecular formula C8H8N2O5 . It is chemically related to trinitrophenol (picric acid) and is used in biochemical studies of oxidative processes .


Synthesis Analysis

The title compound was prepared by the nitration of o-xylene with fuming nitric acid and concentrated sulfuric acid . The water phase was collected and acidified with hydrochloric acid. The dark precipitate was obtained, which was recrystallized from methylene chloride solution at room temperature to give yellow crystals suitable for single-crystal X-ray diffraction .


Molecular Structure Analysis

The 3,4-dimethyl-2,6-dinitrophenol molecule contains a total of 23 bond(s). There are 15 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 nitro group(s) (aromatic), and 1 aromatic hydroxyl(s) .

Scientific Research Applications

Anaerobic Biodegradability and Toxicity

Research has evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dinitrophenol, under methanogenic conditions. These compounds are assessed for their impact on methane production and the corresponding environmental implications (O'Connor & Young, 1989).

Biochemical Effects in Mice

Studies on 2,4-dinitrophenol have explored its biochemical effects, particularly its ability to generate heat and influence energy expenditure in mice. These effects were notable in specific environmental conditions, providing insights into the compound's potential applications in metabolic studies (Goldgof et al., 2014).

Impact on Photosynthesis

Investigations into the effects of dinitrophenols on photosynthetic electron transfer have been conducted, revealing their inhibitory impact on processes like the Hill reaction in chloroplasts. This research contributes to understanding how such compounds affect photosynthesis (van Rensen et al., 1977).

Influence on Sewage Treatment

The impact of 2,4-dinitrophenol on activated sludge, a key component in sewage treatment, has been a subject of study. This research is essential for assessing the environmental and operational implications of the compound's presence in sewage systems (Rich & Yates, 1955).

Fluorescence Quenching Properties

Studies on the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, help in understanding their toxicity. These properties are relevant in various applications, including in the agricultural and dye industries (Huţanu & Pintilie, 2013).

Infrared Spectroscopy in Studying Hydrogen Bonding

Infrared spectroscopic studies of substituted nitrophenols, including 2,4-dinitrophenol, provide valuable insights into the effects of substituents and solvents on their hydrogen bonding properties. This research aids in understanding the molecular interactions of these compounds (Castilho et al., 1992).

properties

IUPAC Name

3,4-dimethyl-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)8(11)7(5(4)2)10(14)15/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUVFKGQPJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325117
Record name 3,4-dimethyl-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2,6-dinitrophenol

CAS RN

4097-61-4
Record name NSC408698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dimethyl-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 630 grams (5 moles/ of a 50% aqueous nitric acid and 400 ml dichloromethane were introduced in a two liter flask fitted with a stirrer, a reflex condenser, a dropping funnel and a thermometer. To this stirred mixture was added dropwise a solution of 245 g (2 moles) 3,4-xylenol in 400 ml dichloromethane, during two hours, maintaining the temperature at 20°-25° C. After another hour stirring at the same temperature the reaction mixture was heated to reflux (about 40° C.) until the starting product and the two intermediate products (2-nitro-3,4-xylenol and 4-nitro-3,4-xylenol) have disappeared (followed by GC analysis). This occurs in about three hours. The mixture was cooled to ambient temperature and allowed to separate in two phases. The lower organic phase was separated from the aqueous acidic layer and washed twice with water. Water (400 ml) was added to the organic phase and dichloromethane was removed by distillation. The slurry of the dinitro compound in water was cooled and filtered and dried at 70° C. A product of 93.7%. 2,6-dinitro-3,4-xylenol pure was obtained which was 74.5% of the theoretical yield. After crystallization from ethyl alcohol it has a melting point of 124°-125° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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400 mL
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245 g
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400 mL
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0 (± 1) mol
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Name
4-nitro-3,4-xylenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
X Shaomin, W Jianlong, S Fanfan… - … für Kristallographie-New …, 2018 - degruyter.com
Crystal structure of 3,4-dimethyl-2,6- dinitrophenol, C8H8N2O5 Page 1 Z. Kristallogr. NCS 2018; 233(5): 907–908 Xue Shaomin, Wang Jianlong*, Shen Fanfan and Liu Chuangang …
Number of citations: 2 www.degruyter.com
MP Hartshorn, MC Judd, RW Vannoort… - Australian Journal of …, 1989 - CSIRO Publishing
Reaction of 4-methylphenol (la) with excess nitrogen dioxide in either benzene or dichloromethane gives the 4-nitro dienone (2a) and the 2,6-dinitrophenol (5). Similar reactions of 3,4-…
Number of citations: 11 www.publish.csiro.au
MC Judd - 1989 - ir.canterbury.ac.nz
In the first part of this thesis the reactions of 3,4,5-trimethylphenol (58), 3,4-dimethylphenol (71) and 4-methylphenol (88) with nitrogen dioxide in benzene, and in dichloromethane, are …
Number of citations: 1 ir.canterbury.ac.nz
HC Hemker - Biochimica et biophysica acta, 1962 - Elsevier
1. The effects of the pK and lipid solubility of a series of uncoupling phenols, including a homologous series of 2,6-dinitro-4-alkylphenols, and of the pH of the medium upon the ATPase …
Number of citations: 135 www.sciencedirect.com
HW Gibbs, RB Moodie, K Schofield - Journal of the Chemical Society …, 1978 - pubs.rsc.org
In aqueous sulphuric acid 4-methyl-, 3,4-dimethyl-, 1,4-dimethyl-, and 1,3,4-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate, and 5-acetoxy-7a-nitro-5,7-dihydroindan are solvolysed too …
Number of citations: 2 pubs.rsc.org
GM Benedikt, L Traynor - Tetrahedron letters, 1987 - Elsevier
2-Hydroxyacetophenones undergo upon nitration in acetic acid a substitution of the acyl by nitro group followed by an intramolecular 1,3-acyl shift reminescent of a retro-Fries …
Number of citations: 4 www.sciencedirect.com
R Hodges, RA Raphael - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
THE total synthesis of racemic trauts-l, 2, 3, 4, 9, 10, 11, 12-octahydro-7-rnethoxy-I, 1, IZ-trimethylphenanthrene (VIII; R= Me) has been rep0rted. l In view of the value of this compound …
Number of citations: 1 pubs.rsc.org
J Cao, J Wang, J Chen, X Zhang, Z Qin - … für Kristallographie-New …, 2019 - degruyter.com
C 12 H 6 Cl 2 N 4 O 5 , triclinic, P1̄ (no. 2), a = 8.1022(14) Å, b = 9.6916(17) Å, c = 10.2476(17) Å, α = 78.346(4), β = 68.657(4), γ = 71.167(4), V = 706.1(2) Å 3 , Z = 2, R gt (F) = 0.0356, …
Number of citations: 2 www.degruyter.com
PP Li, QL Li, JX Ma, JX Zhao, L Zhao - Zeitschrift für Kristallographie …, 2018 - degruyter.com
C 36 H 38 CuN 4 O 4 , triclinic, P1̄, a = 8.492(2) Å, b = 9.574(2) Å, c = 10.512(2) Å, α = 100.170(7), β = 103.421(7), γ = 95.055(8), Z = 1, V = 810.8(3) Å 3 , R gt (F) = 0.0418, wR ref (F 2 ) …
Number of citations: 6 www.degruyter.com
Z Wang, W Hong, H Wang - Zeitschrift für Kristallographie-New …, 2018 - degruyter.com
Crystal structure of methyl 2-((4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) benzoate, C18H16N4O5 Skip to content Should you have institutional access? Here's how to get …
Number of citations: 2 www.degruyter.com

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